 
            | REACTION_CXSMILES | [N+:1]([C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1)([O-:3])=[O:2].[Br:11]Br>CC(O)=O>[Br:11][C:9]1[CH:10]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=[CH:6][C:7]=1[NH2:8] | 
| Name | |
| Quantity | 
                                                                                    50 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [N+](=O)([O-])C1=CC=C(N)C=C1                                                                                 | 
| Name | |
| Quantity | 
                                                                                    60 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    BrBr                                                                                 | 
| Name | |
| Quantity | 
                                                                                    500 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    CC(=O)O                                                                                 | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The mixture was stirred for 30 min at that temperature                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                FILTRATION                                                                             | 
| Details | 
                                                                                The insoluble solid was collected by filtration                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                poured into EtOAc (200 mL)                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The organic layer was separated                                                                             | 
| Type | 
                                                                                EXTRACTION                                                                             | 
| Details | 
                                                                                The aqueous phase was extracted with EtOAc (300 mL×3)                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The combined organic layers were dried                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                evaporated under reduced pressure                                                                             | 
| Reaction Time | 30 min | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    BrC1=C(N)C=CC(=C1)[N+](=O)[O-]                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 56 g | |
| YIELD: PERCENTYIELD | 72% | |
| YIELD: CALCULATEDPERCENTYIELD | 71.7% | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |